N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-4-methoxybenzamide
Overview
Description
Synthesis Analysis
The synthesis of a similar compound, the 4-amino-N-[2(diethylamino)ethyl]benzamide (procainamide)-tetraphenylborate complex, was achieved by reacting sodium tetraphenyl borate with 4-amino-N-[2(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature . This reaction was carried out through an ion-associate reaction .Mechanism of Action
DEAB inhibits ALDH activity by binding to the active site of the enzyme, thereby preventing the conversion of aldehydes to their corresponding acids. This results in the accumulation of toxic aldehydes in the cell, leading to various cellular responses.
Biochemical and Physiological Effects:
The inhibition of ALDH activity by DEAB has been shown to have significant effects on various biological processes. For example, DEAB has been shown to promote the differentiation of stem cells by inhibiting ALDH activity, which is required for the maintenance of stem cell properties. Additionally, DEAB has been shown to enhance the efficacy of chemotherapeutic drugs by inhibiting ALDH activity, which is often associated with drug resistance.
Advantages and Limitations for Lab Experiments
DEAB has several advantages for laboratory experiments, including its potency and specificity for ALDH inhibition. However, one limitation of DEAB is its potential toxicity, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research on DEAB, including the development of more potent and selective ALDH inhibitors, the identification of new biological processes regulated by ALDH activity, and the evaluation of the therapeutic potential of ALDH inhibition in various diseases.
In conclusion, DEAB is a potent inhibitor of ALDH activity that has significant potential for scientific research. Its ability to modulate various biological processes makes it a valuable tool for studying the role of ALDH in health and disease. Further research on DEAB and its applications in various fields is needed to fully understand its potential.
Scientific Research Applications
DEAB has been widely used in scientific research to study the role of ALDH in various biological processes. ALDH is an enzyme that plays a crucial role in the metabolism of endogenous and exogenous aldehydes. The inhibition of ALDH activity by DEAB has been shown to have significant effects on cellular processes such as stem cell differentiation, drug resistance, and cancer progression.
properties
IUPAC Name |
N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]-4-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-4-24(5-2)14-15-25-19-9-7-6-8-18(19)22-21(25)23-20(26)16-10-12-17(27-3)13-11-16/h6-13H,4-5,14-15H2,1-3H3,(H,22,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMILYULWXHPWRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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